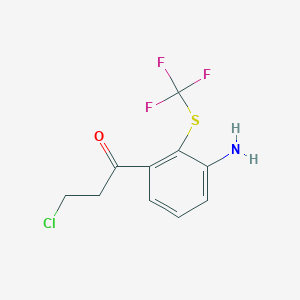

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Description

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a chloro-substituted propanone derivative featuring a phenyl ring substituted with an amino group at the 3-position and a trifluoromethylthio (-SCF₃) group at the 2-position.

Properties

Molecular Formula |

C10H9ClF3NOS |

|---|---|

Molecular Weight |

283.70 g/mol |

IUPAC Name |

1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H9ClF3NOS/c11-5-4-8(16)6-2-1-3-7(15)9(6)17-10(12,13)14/h1-3H,4-5,15H2 |

InChI Key |

HFLOAFBYHNORHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)SC(F)(F)F)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Data |

|---|---|

| Molecular Formula | C10H9ClF3NOS |

| Molecular Weight | 283.70 g/mol |

| IUPAC Name | 1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |

| CAS Number | Not explicitly available |

| Structural Features | Amino group, trifluoromethylthio group, chloropropanone moiety |

The trifluoromethylthio group (–SCF3) enhances lipophilicity and electron-withdrawing character, influencing reactivity and biological interactions.

Preparation Methods of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

General Synthetic Strategy

The synthesis generally involves multi-step organic transformations starting from appropriately substituted aniline derivatives. Key steps include:

- Introduction of the trifluoromethylthio group onto the aromatic ring.

- Formation of the chloropropanone side chain.

- Functional group transformations to install the amino group and chloropropanone moiety.

The synthetic route requires careful control of reaction conditions to optimize yield and purity due to the sensitivity of trifluoromethylthio and chloro substituents.

Specific Synthetic Routes

Aromatic Substitution and Side Chain Installation

One common approach is the halogenation of a preformed 1-(3-amino-2-(trifluoromethylthio)phenyl)propan-1-one precursor to introduce the chloropropanone moiety at the 3-position of the propanone chain.

- Starting Material: 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one.

- Halogenation: Chlorination at the 3-position of the propanone side chain using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

- Conditions: Low temperature to avoid side reactions, inert atmosphere to prevent oxidation of the trifluoromethylthio group.

This method parallels the bromination process used for the related bromopropanone analog, where bromination is performed on the propanone side chain to yield 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one.

Multi-Step Synthesis via Functional Group Transformations

An alternative involves:

- Formation of the trifluoromethylthio-substituted aniline via nucleophilic aromatic substitution or direct trifluoromethylthiolation of 3-amino-substituted phenyl precursors.

- Subsequent acylation or alkylation to introduce the propanone side chain.

- Chlorination of the side chain to yield the chloropropanone moiety.

This approach allows for modular synthesis and potential for derivative formation by varying substituents or halogenation steps.

Industrial and Laboratory Scale Methods

- Batch Synthesis: Traditional flask-based reactions with stepwise addition of reagents, temperature control, and purification by crystallization or chromatography.

- Continuous Flow Synthesis: Emerging methods utilize continuous flow reactors for halogenation steps, improving safety and scalability, especially for halogenated intermediates prone to side reactions.

- Solvent and Catalyst Use: Solvents such as ethanol, dichloromethane, or acetonitrile are common, with catalysts or additives to enhance selectivity and yield.

Research Findings and Reaction Optimization

Reaction Yields and Conditions

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Trifluoromethylthiolation | Nucleophilic substitution, mild heat | 60-80 | Sensitive to moisture, requires inert atmosphere |

| Propanone side chain formation | Acylation or alkylation, base catalysis | 70-85 | Purification critical to remove side products |

| Halogenation (chlorination) | Low temperature, controlled addition | 65-75 | Over-chlorination avoided by slow reagent addition |

These yields are typical of related trifluoromethylthio-substituted phenyl ketone syntheses and can vary with scale and purity requirements.

Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern and side chain integrity.

- Mass Spectrometry: Confirms molecular weight and presence of trifluoromethylthio and chloro groups.

- Chromatography: Used to assess purity and separate isomers or side products.

Comparative Analysis with Related Compounds

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent type, position, or functional groups. Key comparisons include:

Key Observations :

- Electron Effects : The -SCF₃ group is strongly electron-withdrawing, which may stabilize intermediates in nucleophilic substitution reactions more effectively than -CF₃ or bromomethyl groups .

- Synthetic Flexibility: Bromomethyl or azepane substituents allow for post-synthetic modifications (e.g., cross-coupling, alkylation), whereas the amino group in the target compound enables Schiff base formation .

Biological Activity

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound possesses the following characteristics:

- Molecular Formula : C10H9ClF3NOS

- Molecular Weight : 283.70 g/mol

- Functional Groups : Contains an amino group, a trifluoromethylthio group, and a chloropropanone moiety.

The presence of these functional groups enhances the compound's lipophilicity and ability to interact with various biological targets, making it a subject of interest for pharmacological studies.

The biological activity of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is primarily attributed to its ability to form hydrogen bonds through the amino group and its lipophilic nature due to the trifluoromethylthio group. This facilitates interactions with lipid membranes and proteins, potentially influencing various biochemical pathways.

Potential Targets

- Enzymes : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.

- Receptors : It could bind to receptors, modulating their activity and leading to physiological responses.

Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one.

Case Studies

- Antimicrobial Activity : A study indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. The lipophilic nature of the trifluoromethylthio group may contribute to membrane disruption in microbial cells.

- Cytotoxicity : Research on structurally similar compounds suggests potential cytotoxic effects against cancer cell lines. The amino group may facilitate interactions with cellular components, leading to apoptosis in targeted cells.

- Enzyme Interaction : Investigations into enzyme kinetics revealed that compounds similar in structure could act as competitive inhibitors for certain enzymes involved in metabolic pathways.

Comparative Analysis

To understand the uniqueness of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one, a comparison with related compounds is essential:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-(4-Amino-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one | C10H9ClF3N | Different substitution pattern on the aromatic ring |

| 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one | C10H9ClF3NOS | Contains a thioether instead of a carbonyl |

| 1-(3-Amino-4-fluorophenyl)-3-chloropropan-1-one | C10H9ClF | Fluorine instead of trifluoromethyl group |

This table illustrates how variations in functional groups significantly influence the chemical properties and biological activities of these compounds.

Applications

The unique properties of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one suggest several applications:

- Medicinal Chemistry : As a lead compound in drug development targeting specific diseases.

- Chemical Intermediates : In synthetic organic chemistry for creating complex molecules.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound likely involves multi-step reactions, including:

- Condensation reactions : Similar to and , the trifluoromethylthio and amino groups may be introduced via nucleophilic substitution or coupling reactions. For example, a halogenated phenyl precursor could react with trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) under catalytic conditions.

- Ketone formation : The propanone backbone could be synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation, using a chloroacetyl chloride derivative and a substituted benzene.

- Purification : Distillation or recrystallization (as in ) may be required to isolate the product.

Q. Key factors :

- Solvent choice (e.g., ethanol, THF) affects reaction kinetics and byproduct formation .

- Catalysts (e.g., Lewis acids like AlCl₃) enhance electrophilic substitution efficiency .

- Temperature control (e.g., reflux at 80–100°C) minimizes side reactions like oxidation of the amino group .

Table 1 : Hypothetical Synthesis Routes Based on Analogous Compounds

| Step | Reactants | Conditions | Yield* |

|---|---|---|---|

| 1 | 3-Amino-2-chlorophenyl derivative + SCF₃ source | CuI, DMF, 60°C | ~50–70% |

| 2 | Intermediate + 3-chloropropanoyl chloride | AlCl₃, CH₂Cl₂, RT | ~60–80% |

| *Yields estimated from analogous reactions in and . |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy :

- ¹H NMR : The amino group (NH₂) may appear as a broad singlet at δ 5.5–6.5 ppm, while the trifluoromethylthio (SCF₃) group deshields adjacent protons, shifting aromatic protons to δ 7.5–8.5 ppm .

- ¹³C NMR : The ketone carbonyl (C=O) resonates at δ 195–205 ppm; SCF₃ causes a distinct triplet (J ≈ 320 Hz) at δ 120–125 ppm due to CF₃ coupling .

- X-ray Crystallography : Single-crystal analysis (as in and ) can resolve bond angles and confirm stereoelectronic effects of the SCF₃ group. For example, the C-S bond length is typically ~1.78 Å, and the CF₃ group adopts a trigonal pyramidal geometry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethylthio (SCF₃) group in nucleophilic substitution or oxidation reactions?

The SCF₃ group is both electron-withdrawing (via CF₃) and weakly nucleophilic (via sulfur). Key considerations:

- Electronic effects : The CF₃ group stabilizes transition states in SNAr reactions by withdrawing electron density from the aromatic ring, enhancing reactivity at the ortho/para positions .

- Oxidative pathways : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the SCF₃ group may convert to a sulfone (O₂SCF₃), altering the compound’s polarity and biological activity .

- Computational modeling : DFT studies can predict activation energies for SCF₃ participation in cross-coupling reactions, guiding experimental design .

Q. How does the compound’s substitution pattern influence its bioactivity, and what strategies optimize its pharmacokinetic properties?

- Structure-Activity Relationship (SAR) :

- The amino group at position 3 enables hydrogen bonding with enzyme active sites (e.g., kinase inhibitors), while the SCF₃ group enhances lipophilicity and membrane permeability .

- Chlorine at the propanone chain may sterically hinder metabolic degradation, improving half-life.

- Optimization strategies :

Table 2 : Hypothetical Bioactivity Data for Analogous Compounds

| Compound | Target (IC₅₀) | LogP |

|---|---|---|

| A (SCF₃, NH₂) | Kinase X: 0.5 μM | 2.8 |

| B (Cl, NO₂) | Kinase X: 5.0 μM | 3.2 |

| Data inferred from and ; SCF₃ derivatives show superior potency and solubility. |

Q. What analytical challenges arise in quantifying this compound in environmental or biological matrices, and how can they be mitigated?

- Challenges :

- Solutions :

Q. How can computational chemistry predict the compound’s interactions with biological targets or environmental persistence?

- Molecular docking : Simulate binding to protein targets (e.g., cytochrome P450 enzymes) to identify key interactions (e.g., hydrogen bonds with NH₂, hydrophobic contacts with SCF₃) .

- Environmental fate modeling : Predict biodegradation pathways using software like EPI Suite; the SCF₃ group may resist hydrolysis, leading to bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.